molecular formula C6H12O6 B3327596 D-[6,6'-2H2]galactose CAS No. 35669-34-2

D-[6,6'-2H2]galactose

Cat. No.: B3327596
CAS No.: 35669-34-2
M. Wt: 182.17 g/mol
InChI Key: WQZGKKKJIJFFOK-HSGLPCGISA-N
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Description

D-[6,6’-2H2]galactose is a deuterium-labeled form of D-galactose, a naturally occurring monosaccharide. The deuterium atoms replace the hydrogen atoms at the 6th carbon position, making it a valuable compound for various scientific studies, particularly in metabolic and biochemical research. D-galactose is a C4 epimer of glucose and is commonly found in dairy products, fruits, and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-[6,6’-2H2]galactose typically involves the deuteration of D-galactose. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often carried out under mild conditions to preserve the integrity of the galactose molecule.

Industrial Production Methods

Industrial production of D-[6,6’-2H2]galactose involves large-scale deuteration processes. These processes utilize advanced catalytic systems and deuterium sources to achieve high yields and purity. The deuterated compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

D-[6,6’-2H2]galactose undergoes various chemical reactions similar to those of D-galactose. These include:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acidic or enzymatic conditions are often employed to facilitate glycosidic bond formation.

Major Products

    Oxidation: D-galactonic acid, D-galactaric acid, D-galacturonic acid.

    Reduction: D-galactitol.

    Substitution: Various glycosides depending on the substituent.

Scientific Research Applications

D-[6,6’-2H2]galactose is extensively used in scientific research due to its unique properties:

Mechanism of Action

The primary pathway for the metabolism of D-galactose, including its deuterated form, is the Leloir pathway. This pathway involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase (GALM), followed by phosphorylation and subsequent conversion to glucose-1-phosphate . The deuterium atoms in D-[6,6’-2H2]galactose allow for detailed tracking of these metabolic processes using NMR spectroscopy and other analytical methods.

Comparison with Similar Compounds

Similar Compounds

    D-galactose: The non-deuterated form, commonly found in nature.

    D-glucose: A C4 epimer of D-galactose, widely studied in metabolic research.

    D-mannose: Another hexose sugar with similar properties.

Uniqueness

D-[6,6’-2H2]galactose is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in both basic and applied sciences.

Properties

IUPAC Name

(3R,4S,5R,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-HSGLPCGISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-[6,6'-2H2]galactose
Reactant of Route 2
D-[6,6'-2H2]galactose
Reactant of Route 3
D-[6,6'-2H2]galactose
Reactant of Route 4
D-[6,6'-2H2]galactose
Reactant of Route 5
D-[6,6'-2H2]galactose
Reactant of Route 6
D-[6,6'-2H2]galactose

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